molecular formula C17H16FN3O3 B4845452 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B4845452
M. Wt: 329.32 g/mol
InChI Key: GXIMKXCGTFFMFE-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound featuring a benzimidazolone core substituted with a 4-fluorophenoxyacetamide side chain.

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-20-14-8-5-12(9-15(14)21(2)17(20)23)19-16(22)10-24-13-6-3-11(18)4-7-13/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIMKXCGTFFMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327076
Record name N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898136-95-3
Record name N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound is compared to structurally related acetamide derivatives with variations in heterocyclic cores, substituents, and bioactivity profiles. Key comparisons include:

Heterocyclic Core Modifications

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide Core: Contains a 1,3,4-oxadiazole ring instead of benzimidazolone. However, the monocyclic oxadiazole lacks the conformational rigidity of the benzimidazolone, which may affect target selectivity .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Core : Features a 1,3,4-thiadiazole ring with a 4-fluorophenyl substituent.
  • Impact : The sulfur atom in thiadiazole increases lipophilicity and may influence pharmacokinetic properties compared to the oxygen-rich benzimidazolone. Thiadiazoles are also associated with antimicrobial and anti-inflammatory activities .

Substituent Variations

2-(4-Fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide Substituent: Combines a triazolopyridine core with a 4-fluorophenoxyacetamide chain. Impact: The triazolopyridine system introduces nitrogen-rich aromaticity, which may enhance π-π stacking interactions in biological systems. The methyl-oxadiazole substituent could improve metabolic stability compared to the dimethyl-benzimidazolone group .

N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide Substituent: Ethoxy group at the phenyl ring versus methyl groups on the benzimidazolone.

Key Differentiators of the Target Compound

4-Fluorophenoxy Group: The fluorine atom enhances electronegativity and membrane permeability, while the ether linkage balances lipophilicity and solubility .

Dimethyl Substitution: The methyl groups on the benzimidazolone may reduce metabolic degradation compared to bulkier substituents (e.g., ethoxy or morpholino groups) in other analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(4-fluorophenoxy)acetamide

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